2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Description
The compound 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol dihydrochloride is a piperazine derivative featuring an azetidin-3-yl substituent and an ethoxyethanol chain, formulated as a dihydrochloride salt. Instead, the majority of referenced materials focus on structurally analogous antihistamines such as hydroxyzine dihydrochloride and cetirizine dihydrochloride, which share core piperazine moieties but differ in substituents. For the purpose of this article, comparisons will focus on these well-documented analogs, as they represent the closest structural and pharmacological relatives within the available evidence.
Properties
IUPAC Name |
2-[2-[4-(azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.2ClH/c15-6-8-16-7-5-13-1-3-14(4-2-13)11-9-12-10-11;;/h11-12,15H,1-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXSUIVPIXLGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride typically involves the reaction of azetidine with piperazine, followed by the introduction of an ethoxyethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Chemical Differences
The following table summarizes key structural and chemical distinctions among selected piperazine-based antihistamines:
Key Observations :
- Hydroxyzine and decloxizine share an ethanol terminus but differ in substituents (chlorinated diphenylmethyl vs. non-chlorinated diphenylmethyl).
- Cetirizine and levocetirizine are enantiomers with an acetic acid group, enhancing polarity and reducing blood-brain barrier penetration compared to hydroxyzine .
- 3-Chlorocetirizine introduces a chlorine at the phenylmeta position, altering receptor binding kinetics .
Pharmacological and Therapeutic Profiles
Mechanistic Insights :
- First-generation antihistamines (e.g., hydroxyzine) exhibit high lipophilicity, enabling CNS penetration and sedation.
- Second-generation analogs (e.g., cetirizine) replace ethanol with carboxylic acid, reducing CNS effects due to increased polarity .
- Levocetirizine , the (R)-enantiomer of cetirizine, shows 2-fold higher H1 affinity and fewer side effects than the racemic mixture .
Research and Formulation Advances
- Hydroxyzine : Widely analyzed via spectrophotometry and titrimetry due to its stability in acidic conditions .
- Cetirizine: Incorporated into nanocarriers (e.g., zinc-layered hydroxide nanoparticles) for sustained release in allergic dermatitis .
- 3-Chlorocetirizine : Studied as a reference standard for impurity profiling in cetirizine synthesis .
Biological Activity
2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 267.26 g/mol. The structure features an azetidine ring linked to a piperazine moiety, which is known to influence its biological interactions.
Pharmacological Activity
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Azetidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antiviral Activity : Some azetidinone derivatives have demonstrated antiviral properties against a range of viruses, including human coronavirus and influenza viruses .
- Anticancer Properties : Certain azetidine-based compounds have been evaluated for their anticancer effects, showing inhibition of cell proliferation in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act on specific receptors in the central nervous system (CNS), influencing mood and behavior.
- Inhibition of Viral Replication : Similar compounds have been found to inhibit viral replication by targeting viral enzymes or host cell pathways .
- Induction of Apoptosis : Some azetidine derivatives induce apoptosis in cancer cells through various signaling pathways, leading to reduced tumor growth .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study evaluating the antiviral potential of azetidinone derivatives, one compound exhibited an EC50 value of 45 µM against human coronavirus 229E. This suggests that structural modifications can enhance antiviral efficacy .
Case Study: Anticancer Activity
Another study reported that specific azetidinone derivatives showed significant antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations. The mechanism involved the activation of apoptotic pathways, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
